molecular formula C18H20FNO2 B13442323 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)

Cat. No.: B13442323
M. Wt: 303.4 g/mol
InChI Key: UWHPUMRASBVSQY-XUWBISKJSA-N
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Description

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 (Mixture of Diastereomers) is a synthetic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position, a benzylamino group at the alpha position, and a methanol group at the 2nd position of the benzopyran ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

The synthesis of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves several steps. One common method involves the reaction of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran with benzylamine . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bicarbonate. The intermediate products are then subjected to further reactions, including Baeyer-Villiger oxidation and deprotection steps, to yield the final compound .

Chemical Reactions Analysis

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like meta-chloroperbenzoic acid, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom at the 6th position and the benzylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 can be compared with other benzopyran derivatives, such as:

The uniqueness of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20FNO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol

InChI

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2

InChI Key

UWHPUMRASBVSQY-XUWBISKJSA-N

Isomeric SMILES

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NCC3=CC=CC=C3

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Origin of Product

United States

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